molecular formula C8H11D5O2 B1164974 Octanoic acid - d5

Octanoic acid - d5

Cat. No.: B1164974
M. Wt: 149.25
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Chemical Identity

Octanoic acid-d5, also known as caprylic acid-d5, represents a deuterium-labeled derivative of the naturally occurring medium-chain fatty acid octanoic acid. The compound maintains the fundamental structural characteristics of its unlabeled counterpart while incorporating five deuterium atoms at specific positions within the molecular framework. The systematic nomenclature identifies this compound as octanoic-7,7,8,8,8-d5 acid, indicating the precise locations of deuterium substitution at the terminal methyl group and adjacent carbon position.

The molecular formula of octanoic acid-d5 is C₈H₁₁D₅O₂, with a molecular weight of 149.24 daltons, representing an increase of approximately 5 daltons compared to the unlabeled octanoic acid. This mass difference results from the substitution of five hydrogen atoms with deuterium atoms, providing the isotopic signature that enables its use as a tracer in metabolic studies. The compound retains the carboxylic acid functional group essential for its biological activity while incorporating the stable isotope labeling necessary for analytical detection and quantification.

The structural representation of octanoic acid-d5 can be expressed through the Simplified Molecular-Input Line-Entry System notation as OC(CCCCCC([2H])(C([2H])([2H])[2H])[2H])=O, clearly delineating the positions of deuterium incorporation. This precise molecular architecture ensures that the compound maintains the biological properties of octanoic acid while providing the analytical advantages of stable isotope labeling.

Chemical Property Octanoic Acid Octanoic Acid-d5
Molecular Formula C₈H₁₆O₂ C₈H₁₁D₅O₂
Molecular Weight (g/mol) 144.21 149.24
Chemical Abstracts Service Number 124-07-2 3028869-02-2
Deuterium Content 0% 99 atom % minimum
Chemical Purity ≥98% ≥95% minimum

The physical characteristics of octanoic acid-d5 closely mirror those of the unlabeled compound, appearing as a colorless to light yellow liquid with characteristic properties typical of medium-chain fatty acids. The compound exhibits hydrophobic behavior, demonstrating insolubility in water while maintaining solubility in organic solvents, which influences its interactions and applications in both biological and chemical research contexts.

Historical Context of Deuterated Fatty Acids

The development of deuterated fatty acids as research tools emerged from the foundational discovery of deuterium by Harold Clayton Urey in 1931, for which he received the Nobel Prize in Chemistry in 1934. This groundbreaking discovery of the heavy isotope of hydrogen opened new possibilities for investigating biological processes through isotopic labeling techniques. The scientific community quickly recognized the potential applications of deuterium in biological research, leading to pioneering work in metabolic studies during the 1930s.

Rudolf Schoenheimer and his colleague David Rittenberg at Columbia University conducted landmark studies in the mid-1930s that established the foundation for using deuterated compounds in metabolic research. Their seminal work, published in 1936, demonstrated the synthesis and destruction of fatty acids in living organisms using deuterium as a tracer. These investigations revealed the dynamic nature of fatty acid metabolism, challenging the prevailing view that fatty acids were relatively static components of biological systems.

Schoenheimer and Rittenberg's research methodology involved feeding mice diets containing heavy water (deuterium oxide) and observing the incorporation of deuterium into fatty acids during de novo synthesis. Their experiments demonstrated that fatty acids in animals undergo continuous turnover, with complete replacement occurring within days rather than weeks or months as previously assumed. The researchers discovered that the half-lifetime of fatty acid molecules was less than three days, revealing the surprisingly rapid nature of lipid metabolism.

The historical significance of this early work extended beyond the immediate findings, establishing deuterium labeling as a fundamental technique in biochemical research. The methodology developed by Schoenheimer and Rittenberg provided the conceptual framework for modern stable isotope research, demonstrating how isotopic tracers could reveal dynamic processes within living systems. Their work laid the groundwork for subsequent developments in metabolic research and contributed to our understanding of the continuous nature of biological processes.

The evolution of deuterated fatty acid research continued throughout the following decades, with improvements in analytical techniques enabling more sophisticated applications. The development of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry instruments allowed researchers to utilize stable isotopes for metabolic and proteomic studies with greater precision and ease. This technological advancement facilitated the widespread adoption of deuterated compounds in various research applications.

Significance in Stable Isotope Research

Octanoic acid-d5 occupies a central position in contemporary stable isotope research, serving as a powerful analytical tool for investigating fatty acid metabolism and related biochemical processes. The compound's significance stems from its ability to function as a stable isotope tracer, enabling researchers to track metabolic pathways with precision while avoiding the safety concerns and regulatory complexities associated with radioactive tracers. This stable isotope labeling approach provides researchers with a non-radioactive method for studying complex biological systems.

The applications of octanoic acid-d5 in metabolomics research encompass multiple analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. These methodologies allow researchers to monitor the compound's metabolic fate within biological systems, providing insights into fatty acid oxidation, incorporation into complex lipids, and participation in various metabolic pathways. The deuterium label serves as a distinctive signature that can be detected and quantified with high specificity and sensitivity.

Research investigations utilizing octanoic acid-d5 have contributed significantly to our understanding of medium-chain fatty acid metabolism and its role in energy homeostasis. Studies have demonstrated that octanoic acid, unlike long-chain fatty acids, is rapidly transported into the hypothalamus and almost exclusively oxidized, causing transient reductions in food intake and increased energy expenditure. These findings highlight the unique metabolic properties of medium-chain fatty acids and their potential therapeutic applications.

The compound's role in stable isotope-resolved metabolomics represents a particularly important application in cancer research and metabolic studies. Researchers employ octanoic acid-d5 and related deuterated compounds to investigate altered metabolic pathways in cancer cells, providing insights into how malignant transformation affects cellular metabolism. These studies contribute to the development of novel therapeutic strategies targeting metabolic vulnerabilities in cancer cells.

The pharmaceutical industry has increasingly recognized the value of deuterated compounds, with octanoic acid-d5 serving as a model for understanding the impact of deuterium substitution on drug metabolism and pharmacokinetics. The stable isotope effect resulting from deuterium incorporation can alter the metabolic profile of compounds, potentially leading to improved therapeutic properties. This application has gained particular attention in drug development programs seeking to optimize pharmacological properties through strategic deuterium placement.

Octanoic acid-d5 also plays a crucial role in fundamental biochemical research investigating fatty acid biosynthesis and degradation pathways. The compound enables researchers to distinguish between newly synthesized fatty acids and pre-existing pools, providing insights into the dynamic balance between anabolic and catabolic processes. This capability is essential for understanding how metabolic regulation occurs under different physiological conditions and disease states.

Properties

Molecular Formula

C8H11D5O2

Molecular Weight

149.25

Purity

95% min.

Synonyms

Octanoic acid - d5

Origin of Product

United States

Scientific Research Applications

Biochemical Research

Octanoic acid - d5 is commonly used in metabolic studies due to its ability to serve as a tracer in various biochemical pathways. Its stable isotopic labeling allows for precise tracking of metabolic processes in vivo.

Case Study: Tracing Fatty Acid Metabolism

A study utilized this compound to investigate the metabolism of fatty acids in human subjects. The researchers administered the labeled compound and measured its incorporation into lipid pools, providing insights into fatty acid oxidation rates and metabolic pathways involved in energy production. The results indicated that this compound effectively traced the metabolic fate of medium-chain fatty acids, highlighting its utility in nutritional biochemistry .

Pharmacological Applications

This compound has been explored for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.

Case Study: Chemotherapeutic Potential

Research has demonstrated that octanoic acid exhibits anticancer properties. For instance, a study reported that octanoic acid can inhibit the growth of glioblastoma cells through mechanisms involving apoptosis and cell cycle arrest. The use of this compound allowed researchers to monitor its effects on cancer cell metabolism and proliferation . This highlights the compound's potential as an adjunct therapy in cancer treatment protocols.

Nutritional Studies

In nutrition science, this compound is used to assess dietary fat absorption and metabolism.

Case Study: Impact on Gut Microbiota

A recent study investigated the effects of dietary supplementation with this compound on gut microbiota composition. Participants consuming diets enriched with this fatty acid showed significant changes in microbial diversity and abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus. This suggests that this compound may play a role in modulating gut health and enhancing nutrient absorption .

Industrial Applications

Octanoic acid is also utilized in various industrial processes, including the production of surfactants and emulsifiers.

Data Table: Industrial Uses of Octanoic Acid

ApplicationDescription
SurfactantsUsed in detergents and personal care products for emulsification.
EmulsifiersEnhances stability in food products and cosmetics.
SolventActs as a solvent for organic compounds in chemical reactions.

Clinical Applications

In clinical settings, this compound is valuable for diagnostic purposes.

Case Study: Liver Function Tests

This compound has been employed in liver function tests to evaluate hepatic metabolism. By measuring the clearance rate of the labeled compound from circulation, clinicians can assess liver function and diagnose conditions such as fatty liver disease or cirrhosis .

Chemical Reactions Analysis

Esterification Reactions

Octanoic acid-d5 undergoes esterification with alcohols to form deuterated esters, a reaction critical in fragrance and pharmaceutical synthesis. The process is catalyzed by acid (e.g., H₂SO₄) or enzymes (lipases) under mild conditions.

Example Reaction:

C8D5H11O2+R OHH+C8D5H11O2R+H2O\text{C}_8\text{D}_5\text{H}_{11}\text{O}_2+\text{R OH}\xrightarrow{\text{H}^+}\text{C}_8\text{D}_5\text{H}_{11}\text{O}_2\text{R}+\text{H}_2\text{O}

Alcohol Product Yield Conditions
MethanolMethyl octanoate-d585–90%60°C, H₂SO₄, 4 hours
EthanolEthyl octanoate-d578–82%Lipase, 37°C, 6 hours

Transesterification

In the presence of acyl acceptors (e.g., glycerol), octanoic acid-d5 participates in transesterification to produce deuterated glycerides. This reaction is pivotal in biodiesel production and lipid studies.

Example Reaction:

C8D5H11O2R+R OHC8D5H11O2+ROH\text{C}_8\text{D}_5\text{H}_{11}\text{O}_2\text{R}+\text{R OH}\rightarrow \text{C}_8\text{D}_5\text{H}_{11}\text{O}_2\text{R }+\text{ROH}

Neutralization with Bases

Octanoic acid-d5 reacts exothermically with strong bases (e.g., NaOH) to form deuterated carboxylate salts :

C8D5H11O2+NaOHC8D5H11O2Na+H2O\text{C}_8\text{D}_5\text{H}_{11}\text{O}_2+\text{NaOH}\rightarrow \text{C}_8\text{D}_5\text{H}_{11}\text{O}_2\text{Na}+\text{H}_2\text{O}

Key Observations:

  • Reaction enthalpy: ΔH=58kJ mol\Delta H=-58\,\text{kJ mol} .

  • Generates heat and corrosive byproducts .

Reactions with Active Metals

Octanoic acid-d5 reacts with metals (e.g., Fe, Al) to produce deuterium gas and metal octanoates :

2C8D5H11O2+2Al2Al(C8D5H11O2)3+3D22\text{C}_8\text{D}_5\text{H}_{11}\text{O}_2+2\text{Al}\rightarrow 2\text{Al}(\text{C}_8\text{D}_5\text{H}_{11}\text{O}_2)_3+3\text{D}_2\uparrow

Safety Note:

  • Hydrogen/deuterium gas poses flammability risks .

Electrochemical Decarboxylation

Under electrolysis, octanoic acid-d5 undergoes Kolbe decarboxylation to form deuterated alkanes or alkenes. Recent studies highlight catalyst-controlled pathways for selective radical coupling :

Conditions:

  • Anode: Nickel foam or reticulated vitreous carbon (RVC).

  • Catalyst: Fe(OAc)₂ (5 mol%).

  • Solvent: Acetonitrile/water (9:1).

Substrate Product Yield Key Observation
Octanoic acid-d5Homocoupled C₁₆D₁₀ alkane<5%Low efficiency due to short chain
Decanoic acidHomocoupled C₂₀ alkane71%Long-chain acids favor coupling

Mechanism:

  • Oxidative Decarboxylation:

    C8D5H11O2C7D5H11+CO2+e\text{C}_8\text{D}_5\text{H}_{11}\text{O}_2^-\rightarrow \text{C}_7\text{D}_5\text{H}_{11}^\cdot +\text{CO}_2+e^-
  • Radical Coupling:

    2C7D5H11C14D10H222\text{C}_7\text{D}_5\text{H}_{11}^\cdot \rightarrow \text{C}_{14}\text{D}_{10}\text{H}_{22}

Reactivity with Cyanides and Sulfites

Octanoic acid-d5 reacts with cyanide salts to release deuterated hydrogen cyanide (DCN) :

C8D5H11O2+KCNC8D5H11O2K+DCN\text{C}_8\text{D}_5\text{H}_{11}\text{O}_2+\text{KCN}\rightarrow \text{C}_8\text{D}_5\text{H}_{11}\text{O}_2\text{K}+\text{DCN}\uparrow

With sulfites/nitrites, it generates SO₂ or NOx gases, requiring controlled environments .

β-Oxidation in Metabolic Pathways

In biological systems, octanoic acid-d5 undergoes β-oxidation to acetyl-CoA, with deuterium tracing enabling metabolic flux analysis :

C8D5H11O2β oxidation4Acetyl CoA+2D2O\text{C}_8\text{D}_5\text{H}_{11}\text{O}_2\xrightarrow{\beta \text{ oxidation}}4\text{Acetyl CoA}+2\text{D}_2\text{O}

Applications:

  • Isotopic labeling in lipid metabolism studies.

  • Pharmacokinetic modeling of fatty acid derivatives .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Octanoic Acid-d5 and Related Compounds

Compound Chain Length Functional Group Deuterated Form Boiling Point (°C) Melting Point (°C) Key Applications
Octanoic acid-d5 C8 Carboxylic acid Yes (5D) 237 15–17 Metabolic tracing, drug studies
Octanoic acid C8 Carboxylic acid No 237 16–17 Antimicrobials, biofuels
Hexanoic acid C6 Carboxylic acid No 205 −3 Food flavoring, insecticides
Decanoic acid C10 Carboxylic acid No 270 31–32 Surfactants, antifungals
Octanoic acid ethyl ester C8 Ethyl ester No 208 −45 Flavoring, pharmaceuticals

Key Observations :

  • Chain Length: Toxicity and biological activity correlate with chain length. Octanoic acid (C8) exhibits higher toxicity to Drosophila melanogaster compared to hexanoic (C6) and decanoic (C10) acids .
  • Functional Groups: Ethyl esters (e.g., octanoic acid ethyl ester) are less toxic than their carboxylic acid counterparts but are pivotal in flavor and fragrance industries .

Key Findings :

  • Toxicity Mechanisms: Octanoic acid disrupts cell membranes in S. aureus and induces oxidative stress in yeast . Its toxicity in Drosophila is chain-length-specific, with C8 showing maximal lethality .
  • Antiviral Activity: Octanoic acid inactivates lipid-enveloped viruses (e.g., HIV, BVDV) at pH <6.0 but is ineffective against SARS-CoV .
  • Metabolic Effects: In rainbow trout, octanoic acid downregulates ACC and ACLY (key enzymes in lipid synthesis) and upregulates CPT1b (fatty acid oxidation), contrasting with oleic acid’s upregulation of FAS .

Key Insights :

  • Antimicrobial Use: Octanoic acid eradicates Staphylococcus biofilms and synergizes with antibiotics, whereas decanoic acid is more effective against fungi .
  • Flavor Industry: Octanoic acid ethyl ester contributes to mango and wine aromas, constituting up to 9.5% of volatile esters in ripe fruits .

Research Advancements and Challenges

  • Production Optimization: Engineered S.
  • Deuteration Effects: Octanoic acid-d5’s deuterium atoms enhance metabolic stability, making it superior for tracer studies compared to non-deuterated forms .
  • Contradictions: While octanoic acid inactivates RSV and HSV-1, its inefficacy against SARS-CoV underscores virus-specific mechanisms .

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, octanoic acid is dissolved in a mixture of deuterated methanol (CD₃OD) and deuterated sulfuric acid (D₂SO₄). The reaction proceeds via a cationic intermediate, where acidic protons (e.g., α-hydrogens adjacent to the carboxyl group) are replaced by deuterium. Key parameters include:

  • Acid concentration : 20 wt% D₂SO₄ accelerates the reaction while maintaining high deuterium incorporation (>95%).

  • Temperature : Elevated temperatures (60–90°C) enhance reaction rates but require careful control to avoid decarboxylation.

  • Reaction time : 18–45 hours achieves optimal deuteration without side reactions.

Table 1: H-D Exchange Conditions for Octanoic Acid-d5

EntryD₂SO₄ (wt%)Temperature (°C)Time (h)Deuterium Incorporation (%)Yield (%)
12060458298
22090189799
32075249395

Data derived from analogous reactions in indole systems. For octanoic acid, the α- and β-hydrogens exhibit higher exchange rates due to their proximity to the electron-withdrawing carboxyl group.

Hydrolysis of Deuterated Methyl Octanoate

Deuterated methyl octanoate serves as a precursor for octanoic acid-d5. This method, inspired by industrial-scale fatty acid production, involves two steps: (1) deuteration of methyl octanoate and (2) acid-catalyzed hydrolysis.

Step 1: Deuteration of Methyl Octanoate

Methyl octanoate undergoes H-D exchange in CD₃CO₂D (deuterated acetic acid) at 150°C. The ester’s α-hydrogens are selectively deuterated due to the stabilization of the enolate intermediate.

Step 2: Hydrolysis to Octanoic Acid-d5

The deuterated ester is hydrolyzed under acidic or basic conditions. A patent recommends 0.85 MPa pressure with catalytic H₂SO₄ to achieve >99.5% purity. The reaction is summarized as:

CH3(CD2)5COOCH3+H2OCH3(CD2)5COOH+CH3OH\text{CH}3(\text{CD}2)5\text{COOCH}3 + \text{H}2\text{O} \rightarrow \text{CH}3(\text{CD}2)5\text{COOH} + \text{CH}_3\text{OH}

Post-hydrolysis, distillation at 160°C under vacuum (740 mmHg) removes residual methanol and water.

Direct Synthesis from Deuterated Precursors

Deuterated octanoic acid can be synthesized from deuterated starting materials, such as deuterated fatty acids or glycerol derivatives. For example, EvitaChem’s synthesis of Tricaproin-d5 involves esterifying glycerol with pre-deuterated caprylic acid (octanoic acid-d5). The caprylic acid is prepared via:

  • Deuterium labeling of caprylic acid : Using D₂O and platinum catalysts under high-pressure hydrogenation.

  • Purification : Column chromatography (hexane/ethyl acetate) isolates deuterated product with ≥98% isotopic purity.

Comparative Analysis of Methods

Table 2: Method Comparison for Octanoic Acid-d5 Synthesis

MethodDeuterium Incorporation (%)Yield (%)ScalabilityCost Efficiency
H-D Exchange82–9793–99ModerateHigh
Ester Hydrolysis>99.585–90HighModerate
Deuterated Precursors≥9870–80LowLow

The H-D exchange method offers the best balance of cost and efficiency for laboratory-scale synthesis, while ester hydrolysis is preferable for industrial applications .

Q & A

Q. What are the primary challenges in quantifying octanoic acid-d5 in microbial fermentation broths, and what analytical methodologies are recommended?

Methodological Answer: Octanoic acid-d5 quantification in complex matrices requires high sensitivity and isotope specificity. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution (e.g., octanoic acid-¹³C as an internal standard) is recommended to correct for matrix effects and ionization variability . Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 µM) with validation via spike-recovery experiments in simulated fermentation media.

Q. How does octanoic acid production in Saccharomyces cerevisiae differ physiologically from exogenous octanoic acid exposure in wild-type strains?

Methodological Answer: Endogenous production in engineered strains triggers distinct transcriptomic responses compared to exogenous exposure. For example, RNA-Seq data revealed that HXT2 (hexose transporter) and BTN2 (v-SNARE regulator) are downregulated during endogenous production but show variable responses under exogenous stress . Experimental differentiation requires parallel fermentations with producer strains and wild-type controls exposed to equivalent acid concentrations, coupled with time-resolved RNA sampling and metabolomic profiling .

Advanced Research Questions

Q. How can transcriptomic contradictions (e.g., BTN2 overexpression reducing titers vs. knockout having no effect) inform rational strain engineering for octanoic acid-d5 production?

Methodological Answer: Discrepancies in gene effects (e.g., plasmid-based overexpression vs. knockout) may arise from protein dosage, post-translational modifications, or pathway crosstalk. To resolve this, use CRISPR-dCas9 for tunable gene expression and monitor real-time titers via biosensors . Orthogonal validation through proteomics (e.g., SILAC labeling) and ¹³C metabolic flux analysis can clarify whether BTN2 impacts pH homeostasis or precursor partitioning .

Q. What experimental designs effectively mitigate octanoic acid-d5 toxicity in S. cerevisiae during prolonged fermentation?

Methodological Answer: Toxicity mitigation strategies include:

  • Adaptive Laboratory Evolution (ALE) : Serial passaging in incremental octanoic acid-d5 concentrations (e.g., 50–200 mg/L) under controlled pH (5.0–6.0) to select for robust mutants .
  • Membrane Engineering : Overexpression of PDR12 (efflux pump) or OLE1 (Δ9-desaturase) to enhance acid tolerance and maintain membrane fluidity .
  • pH Control : Buffered media (pH ≥ 6.0) to reduce undissociated acid influx, coupled with PMAI (H+-ATPase) overexpression to restore cytosolic pH .

Q. How can isotopic labeling (e.g., ¹³C or deuterium) elucidate carbon flux bottlenecks in octanoic acid-d5 biosynthesis pathways?

Methodological Answer: Uniform ¹³C-glucose tracing in producer strains identifies rate-limiting steps in acetyl-CoA or malonyl-CoA utilization. For deuterated studies, use D₂O-supplemented media to track hydrogen incorporation during fatty acid elongation. Data integration with genome-scale models (e.g., iTO977) pinpoints enzymes like FAS2 (fatty acid synthase) or ACC1 (acetyl-CoA carboxylase) for targeted overexpression .

Data Contradiction Analysis

Q. Why does RPL40B overexpression increase octanoic acid titers by 40% despite its primary role in ribosome biogenesis?

Methodological Answer: Although RPL40B is a ribosomal protein, its overexpression may enhance translational efficiency of fatty acid biosynthetic enzymes or stabilize stress-response mRNAs. Validate via ribosome profiling and polysome sequencing to identify RPL40B-associated transcripts. Co-expression with FAS1/FAS2 and comparative lipidomics can confirm whether ribosomal activity indirectly boosts precursor availability .

Methodological Best Practices

  • RNA-Seq Workflow : For transcriptomic studies, sample at critical fermentation phases (pre-diauxic shift, post-diauxic shift, stationary phase) to capture dynamic responses. Use spike-in RNA controls (e.g., ERCC) for normalization .
  • Biosensor Screening : Implement FACS-based biosensors (e.g., transcription factor-based reporters like FadR) for high-throughput screening of mutant libraries. Optimize sensor dynamic range via promoter engineering .

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